2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile
CAS No.: 338407-36-6
Cat. No.: VC7052591
Molecular Formula: C13H7ClF3N3
Molecular Weight: 297.67
* For research use only. Not for human or veterinary use.
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile - 338407-36-6](/images/structure/VC7052591.png)
Specification
CAS No. | 338407-36-6 |
---|---|
Molecular Formula | C13H7ClF3N3 |
Molecular Weight | 297.67 |
IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-ylacetonitrile |
Standard InChI | InChI=1S/C13H7ClF3N3/c14-10-5-8(13(15,16)17)7-20-12(10)9(6-18)11-3-1-2-4-19-11/h1-5,7,9H |
Standard InChI Key | NHLFYQDLTPJOFM-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound is systematically named 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile, with the alternative designation 3-chloro-2-(cyanomethyl)-5-(trifluoromethyl)pyridine . Its molecular formula is , featuring:
-
A pyridine ring substituted with chlorine at position 3 and a trifluoromethyl group at position 5.
-
An acetonitrile moiety (-CHCN) attached to position 2 of the pyridine ring .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 220.58 g/mol | |
Density | 1.429 ± 0.06 g/cm³ (predicted) | |
Boiling Point | 245.7 ± 35.0°C (predicted) | |
Melting Point | 33.9–34.2°C (experimental) | |
LogP (Partition Coefficient) | 2.82 |
Synthetic Methodologies
One-Step Catalytic Substitution Reaction
The most efficient synthesis route involves a substitution reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and acetonitrile under alkaline conditions .
Reaction Conditions:
-
Catalyst: A mixture of tetrakis(triphenylphosphine)palladium (Pd(PPh)) and nano titanium dioxide (TiO), activated at 210–230°C .
-
Base: Sodium methoxide (NaOCH) or sodium ethoxide (NaOCHCH) .
Table 2: Optimized Synthesis Parameters from Patent Examples
Parameter | Example 6 | Example 7 | Example 8 |
---|---|---|---|
Temperature | 130°C | 120°C | 125°C |
Pressure | 2.8 MPa | 3.0 MPa | 2.9 MPa |
Reaction Time | 16 h | 12 h | 13 h |
Catalyst Loading | 4 mg/mmol | 3 mg/mmol | 3.5 mg/mmol |
Yield | 99.2% | 98.7% | 97.9% |
Mechanistic Insights
The reaction proceeds via α-carbanion formation at the acetonitrile’s methyl group, which displaces the chlorine atom at position 2 of the pyridine ring. The palladium catalyst facilitates electron transfer, while nano TiO stabilizes intermediates through surface adsorption .
Applications in Agrochemical Synthesis
Role in Fluopyram Production
This compound is a key intermediate in synthesizing fluopyram, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide . Fluopyram’s mode of action involves blocking mitochondrial electron transport in fungal pathogens, leading to energy deprivation.
Product Name | Target Crops | Pathogens Controlled |
---|---|---|
Luna Privilege® | Fruits, Vegetables | Botrytis, Sclerotinia |
Velum Prime® | Row Crops | Nematodes, Soil-borne Fungi |
Structure-Activity Relationships
The trifluoromethyl (-CF) group enhances lipid solubility, enabling efficient membrane penetration, while the cyano (-CN) group increases electrophilicity, promoting target binding. Chlorine at position 3 sterically hinders metabolic degradation, prolonging residual activity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H-NMR (400 MHz, DMSO-d):
Mass Spectrometry
Industrial Scale-Up Challenges
Catalyst Recovery and Reuse
Nano TiO-supported palladium catalysts lose 12–15% activity after three cycles due to Pd leaching . Strategies to mitigate this include:
-
Silica coating of TiO nanoparticles.
-
Use of bimetallic Pd-Ag catalysts to reduce oxidative degradation.
Waste Stream Management
The process generates 8–10 kg of aqueous waste per kg of product, containing residual acetonitrile and sodium chloride. Closed-loop recycling systems are recommended to meet REACH regulations .
Future Research Directions
Biocatalytic Synthesis
Exploratory studies suggest that engineered nitrilases could convert 2,3-dichloro-5-(trifluoromethyl)pyridine directly to the target compound, eliminating the need for cyanide reagents.
Computational Modeling
Density functional theory (DFT) simulations at the B97X-D/6-311++G(d,p) level predict a reaction activation energy of 28.7 kcal/mol, aligning with experimental rate data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume